4-Nitrothioanisole

Catalog No.
S590693
CAS No.
701-57-5
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrothioanisole

CAS Number

701-57-5

Product Name

4-Nitrothioanisole

IUPAC Name

1-methylsulfanyl-4-nitrobenzene

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3

InChI Key

NEZGPRYOJVPJKL-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl methyl sulfide

Canonical SMILES

CSC1=CC=C(C=C1)[N+](=O)[O-]

    Scientific Field

    Catalysis

    Application Summary

    “4-Nitrothioanisole” is used in the hydrogenation process.

    Methods of Application

    The catalysts were prepared by a CVD process using acetylene as the precursor.

    Results or Outcomes

    The as-prepared C@Pd/TiO2 catalysts showed a higher conversion (nearly 100%) and stability for the hydrogenation of 4-nitrothioanisole than the Pd/TiO2 catalyst (45.5%).

4-Nitrothioanisole, an organic compound with the chemical formula C₇H₇NO₂S, is characterized by its light yellow to brown solid form. It is also known as 1-methylsulfanyl-4-nitrobenzene, and has a CAS registry number of 701-57-5. The compound features a nitro group (-NO₂) and a methylthio group (-S-CH₃) attached to a benzene ring, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the SMILES notation: O=N(c1ccc(SC)c1) .

: Recent studies have explored photochemical methods involving alkyl thiols which yield various nitrobenzene derivatives, including 4-nitrothioanisole .
  • Alternative Synthetic Routes: Other organic synthesis pathways may involve direct nitration of thioanisol derivatives or modifications of existing nitro compounds .
  • The synthesis of 4-nitrothioanisole can be accomplished through several methods:

    • From 4-Nitrophenyl Thiocyanate: This method involves reacting 4-nitrophenyl thiocyanate with methanol in the presence of cyanide anion at elevated temperatures (around 50 °C), yielding a product with a typical yield of approximately 70% .
    • Photo

    Studies focusing on the interactions of 4-nitrothioanisole with biological systems have highlighted its potential effects on cellular processes. While specific interaction studies are sparse, its reactivity suggests that it could interact with various biological molecules, potentially influencing metabolic pathways or exhibiting toxicity towards certain cell types .

    Several compounds share structural similarities with 4-nitrothioanisole. Here are some notable examples:

    Compound NameStructure TypeKey Features
    4-NitrophenolNitro compoundUsed extensively in dye manufacturing
    ThioanisoleSulfur-containing aromaticActs as a solvent and reagent
    4-AminothiophenolAmino derivative of thioanisoleExhibits different biological activities
    2-NitrothioanisoleIsomer with different positioningPotentially different reactivity patterns

    Uniqueness of 4-Nitrothioanisole

    What sets 4-nitrothioanisole apart from these similar compounds is its combination of both nitro and methylthio functionalities on the aromatic ring, which influences its reactivity and potential applications in organic synthesis compared to other derivatives like thioanisole or nitrophenol.

    4-Nitrothioanisole (CAS 701-57-5) is an organosulfur compound with systematic IUPAC name 1-methylsulfanyl-4-nitrobenzene. Its molecular formula is C₇H₇NO₂S, and it features a nitro group (-NO₂) at the para position relative to a methylthio (-SCH₃) group on a benzene ring.

    Structural Characteristics

    • SMILES Notation: CSC1=CC=C(C=C1)N+[O-]
    • InChIKey: NEZGPRYOJVPJKL-UHFFFAOYSA-N
    • Molecular Weight: 169.20 g/mol
    PropertyValueSource
    Melting Point66–73°C
    Boiling Point140°C at 2 mmHg
    SolubilitySoluble in toluene
    Density1.239 g/cm³ (estimated)

    Synonyms include p-nitrothioanisole, methyl 4-nitrophenyl sulfide, and 4-(methylthio)nitrobenzene.

    Historical Development of Synthesis Methods

    The synthesis of 4-nitrothioanisole has evolved significantly since its first reported methods.

    Early Methods (Pre-1980s)

    Initial routes involved reacting 4-nitrochlorobenzene with sodium sulfide (Na₂S) and methylating agents like methyl chloride. For example:

    • US Patent 4,298,761 (1981) describes a one-pot synthesis using Na₂S₂ and Na₂S in methanol, yielding ~75%.
    • EP Patent 0014368 (1980) improved yields to ~90% using Na₂S₂, alkaline Na₂S, and methyl chloride in methanol.

    Modern Advances (Post-2000)

    • CN Patent 115772105B (2022) introduced a cost-effective method using dimethyl sulfoxide (DMSO) as both solvent and methylating agent with potassium fluoride, achieving 82–90% yields.
    • Microwave-assisted synthesis (Tetrahedron Letters, 1983) reduced reaction times but remains less common.

    Comparative Synthesis Table

    MethodYearConditionsYieldSource
    Na₂S + CH₃Cl1981Methanol, 50–70°C75%
    DMSO/KF2022220°C, 15h90%
    Pd/C catalytic hydrogenation2021H₂, 50°C95%*

    *Yield for hydrogenation of intermediates.

    Industrial and Academic Significance

    Industrial Applications

    4-Nitrothioanisole is a key intermediate in agrochemical production. For example:

    • Insecticide Synthesis: Serves as a precursor for compounds like 4-nitrothiophenol, used in crop protection agents.
    • Dye Manufacturing: Its nitro group facilitates electrophilic substitution reactions for azo dyes.

    Academic Research

    • Surface-Enhanced Raman Scattering (SERS): Used to study adsorption on silver nanoparticles, revealing photoreactions (C–S bond cleavage and nitro-to-amine conversion).
    • Catalysis Studies: PdZn alloy catalysts enable efficient hydrogenation of 4-nitrothioanisole, demonstrating enhanced sulfur resistance.
    • Rotational Barriers: NMR studies in acetone-d₆ identified a 16.1 kJ/mol barrier for Csp²-S bond rotation.

    Key Research Findings

    Study FocusDiscoverySource
    SERS PhotoreactionsLaser-induced C–S bond cleavage
    PdZn Catalysts95% conversion in hydrogenation
    Synthetic OptimizationDMSO reduces byproducts

    XLogP3

    2.4

    GHS Hazard Statements

    Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    701-57-5

    Wikipedia

    1-(methylsulfanyl)-4-nitrobenzene

    Dates

    Modify: 2023-08-15
    Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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